molecular formula C13H18ClNO2 B2385391 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride CAS No. 1909306-25-7

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Cat. No. B2385391
M. Wt: 255.74
InChI Key: SPTRDVLCLDFRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, also known as CPA, is a synthetic compound that is used in scientific research. CPA is a non-steroidal anti-inflammatory drug that is structurally similar to ibuprofen. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride involves the reaction of cyclohexylmagnesium bromide with pyridine-3-carboxaldehyde followed by acid hydrolysis and subsequent reaction with chloroacetic acid.

Starting Materials
Cyclohexylmagnesium bromide, Pyridine-3-carboxaldehyde, Chloroacetic acid, Hydrochloric acid, Diethyl ether, Sodium sulfate, Sodium hydroxide, Wate

Reaction
Step 1: Preparation of cyclohexylmagnesium bromide by reacting cyclohexylbromide with magnesium in diethyl ether, Step 2: Reaction of cyclohexylmagnesium bromide with pyridine-3-carboxaldehyde to form 2-Cyclohexyl-2-(pyridin-3-yl)ethanol, Step 3: Acid hydrolysis of 2-Cyclohexyl-2-(pyridin-3-yl)ethanol to form 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid, Step 4: Reaction of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid with hydrochloric acid to form 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction with diethyl ether, Step 6: Drying the organic layer with sodium sulfate and evaporation of the solvent to obtain the final product

Mechanism Of Action

The exact mechanism of action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride may also inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.

Biochemical And Physiological Effects

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been shown to reduce oxidative stress and improve endothelial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in lab experiments is that it is a well-characterized compound with known pharmacological effects. Additionally, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is relatively easy to synthesize and is readily available. One limitation of using 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride may vary depending on the animal model and experimental conditions used.

Future Directions

There are a number of future directions for research on 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. One area of interest is the potential use of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in exploring the use of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in combination with other drugs for the treatment of inflammation and pain. Finally, there is interest in further understanding the mechanism of action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride and its effects on various physiological systems.

Scientific Research Applications

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been used in a variety of scientific research applications, including studies on inflammation, pain, and fever. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and pancreatitis. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has also been shown to have analgesic effects in animal models of pain, including thermal and mechanical pain. Additionally, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been shown to reduce fever in animal models.

properties

IUPAC Name

2-cyclohexyl-2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;/h4,7-10,12H,1-3,5-6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTRDVLCLDFRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

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